molecular formula C10H15NO2 B124075 Ethyl 2-cyano-3-ethylpent-2-enoate CAS No. 868-04-2

Ethyl 2-cyano-3-ethylpent-2-enoate

Cat. No. B124075
CAS RN: 868-04-2
M. Wt: 181.23 g/mol
InChI Key: OSEDKDYNLMQYJO-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-ethylpent-2-enoate is a chemical compound with the molecular formula C10H15NO2 . It is available for purchase for pharmaceutical testing .


Physical And Chemical Properties Analysis

Ethyl 2-cyano-3-ethylpent-2-enoate is a liquid at room temperature . It has a molecular weight of 181.23 g/mol . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

1. Crystal Structure Analysis

Ethyl 2-cyano-3-ethylpent-2-enoate and its derivatives have been studied for their crystal packing characteristics. Zhang et al. (2011) discovered that ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate forms a unique crystal structure involving rare N⋯π and O⋯π interactions (Zhang, Wu, & Zhang, 2011).

2. Synthetic Chemistry

Ethyl 2-cyano-3-ethylpent-2-enoates have been synthesized via various methods. Seino et al. (2017) reported their synthesis through a coupling reaction catalyzed by [RuHCl(CO)(PPh3)3], revealing the structure and formation mechanism of these compounds (Seino et al., 2017).

3. Synthesis of Derivatives

These compounds are used in the synthesis of various derivatives. For instance, Darehkordi et al. (2018) utilized ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates in the synthesis of (trifluoromethyl)quinoline-3-carbonitrile derivatives (Darehkordi, Talebizadeh, & Anary‐Abbasinejad, 2018).

4. Molecular Modeling

These compounds have also been the subject of molecular modeling studies. For example, Zhang et al. (2012) investigated the unusual C⋯π interaction in ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate using ab initio computations (Zhang, Tong, Wu, & Zhang, 2012).

5. Thermodynamic Characteristics

Kos et al. (2017) conducted a study on the thermodynamic characteristics of ethyl-2-cyano-3-(furan-2-yl)-prop-2-enoate derivatives, providing insights into their enthalpic characteristics (Kos, Sobechko, Horak, Sergeev, & Dibrivnyi, 2017).

Safety And Hazards

Ethyl 2-cyano-3-ethylpent-2-enoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, can cause skin irritation and serious eye irritation, and may cause respiratory irritation . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

properties

IUPAC Name

ethyl 2-cyano-3-ethylpent-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-4-8(5-2)9(7-11)10(12)13-6-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEDKDYNLMQYJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C#N)C(=O)OCC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50325396
Record name Ethyl 2-cyano-3-ethylpent-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyano-3-ethylpent-2-enoate

CAS RN

868-04-2
Record name 868-04-2
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Record name Ethyl 2-cyano-3-ethylpent-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-cyano-3-ethyl-2-pentenoate
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Synthesis routes and methods

Procedure details

A mixture of 473 g (5.5 mol) of 3-pentanone, 565 g (5 mol) of ethyl cyanoacetate, 60 g (1 mol) of acetic acid, 38.5 g (0.5 mol) of ammonium acetate and 500 ml of toluene was stirred and heated under a Dean-Stark trap for 7 hr. and then allowed to stand for 2 days at room temperature. The reaction mixture was washed three times with 1 l of water and concentrated on the rotary evaporator at a low temperature. The residue was distilled in vacuum to give 460 g of ethyl 2-cyano-3,3-diethylacrylate, bp 118°-120°/8 mm.
Quantity
473 g
Type
reactant
Reaction Step One
Quantity
565 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
38.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-cyano-3-ethylpent-2-enoate

Citations

For This Compound
1
Citations
MT Liu - 2017 - academicworks.cuny.edu
The detection of smell is initiated when an odorant binds and activates olfactory receptors (ORs) within the nose. Chapter 1 studies the structural requirements for activation of the OR-I7 …
Number of citations: 0 academicworks.cuny.edu

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